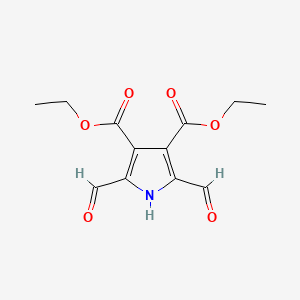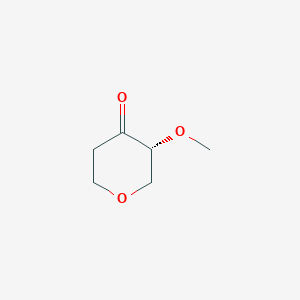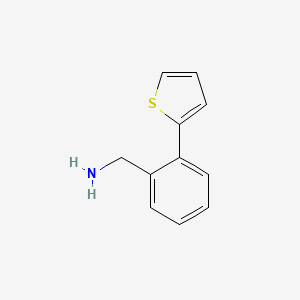![molecular formula C15H15N5OS2 B3157776 2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide CAS No. 852408-83-4](/img/structure/B3157776.png)
2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
描述
2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide, referred to as PTTP, is an organic compound that has been studied for its potential applications in various scientific fields. PTTP has been found to possess a number of properties that make it an attractive option for research, including its low toxicity and its ability to act as a catalyst for a range of chemical reactions.
科学研究应用
PTTP has been studied for its potential applications in various scientific fields, such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, PTTP has been studied for its potential to inhibit the growth of cancer cells, as well as its potential to act as an anti-inflammatory agent. In organic synthesis, PTTP has been studied for its ability to act as a catalyst for a variety of chemical reactions. In materials science, PTTP has been studied for its potential to act as a doping agent in the production of semiconductor materials.
作用机制
The exact mechanism of action of PTTP is not yet fully understood. However, it is believed that PTTP may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, PTTP may act as an antioxidant, scavenging free radicals that are produced by the body in response to oxidative stress.
Biochemical and Physiological Effects
PTTP has been found to possess a number of biochemical and physiological effects. In animal studies, PTTP has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, PTTP has been found to possess anti-diabetic, anti-hyperlipidemic, and anti-microbial properties.
实验室实验的优点和局限性
PTTP has a number of advantages and limitations for lab experiments. One advantage of PTTP is its low toxicity, which makes it a safe option for lab experiments. Additionally, PTTP is relatively inexpensive and is relatively easy to synthesize. However, there are some limitations to using PTTP in lab experiments. For example, PTTP is not very soluble in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of PTTP is not yet fully understood, which can make it difficult to predict its effects in certain experiments.
未来方向
There are a number of potential future directions for the use of PTTP in scientific research. For example, further research could be conducted to better understand the exact mechanism of action of PTTP and its potential therapeutic applications. Additionally, research could be conducted to explore the potential of PTTP as a doping agent in the production of semiconductor materials. Additionally, research could be conducted to explore the potential of PTTP as a catalyst for a variety of chemical reactions. Finally, research could be conducted to explore the potential of PTTP as an antioxidant and anti-inflammatory agent.
属性
IUPAC Name |
2-pyrrolidin-1-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c16-19-14(21)9-8-10(11-4-3-7-22-11)17-13-12(9)23-15(18-13)20-5-1-2-6-20/h3-4,7-8H,1-2,5-6,16H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQMCHYBUUNQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CS4)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one](/img/structure/B3157701.png)

![3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3157710.png)


![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B3157729.png)




![2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B3157770.png)
![2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157773.png)
![2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B3157779.png)